15,15,15-trideuteriopentadecanoic acid

Übersicht

Beschreibung

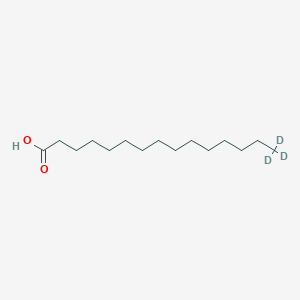

15,15,15-trideuteriopentadecanoic acid, also known as pentadecanoic acid-d3, is a deuterated form of pentadecanoic acid. It is an odd-chain saturated fatty acid with the molecular formula C15H27D3O2. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

15,15,15-trideuteriopentadecanoic acid can be synthesized through the deuteration of pentadecanoic acid. One common method involves the catalytic hydrogenation of pentadecanoic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 15th carbon position with deuterium atoms .

Industrial Production Methods

Industrial production of pentadecanoic-15,15,15-D3 acid typically involves large-scale catalytic hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The use of deuterium gas and specific catalysts are crucial for the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

15,15,15-trideuteriopentadecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentadecanedioic acid.

Reduction: It can be reduced to form pentadecanol.

Substitution: It can undergo halogenation to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Pentadecanedioic acid.

Reduction: Pentadecanol.

Substitution: Halogenated pentadecanoic acids.

Wissenschaftliche Forschungsanwendungen

Health Benefits and Mechanisms of Action

Recent studies have highlighted the various health benefits associated with pentadecanoic acid:

- Cardiometabolic Health : Research indicates that pentadecanoic acid may help lower the risk of cardiometabolic diseases. Higher circulating levels of this fatty acid are associated with improved lipid profiles and reduced inflammation markers such as C-reactive protein and adipokines .

- Cellular Stability : Pentadecanoic acid has been proposed to stabilize cell membranes and support mitochondrial function. Deficiencies in this fatty acid can lead to ferroptosis, a form of cell death linked to various age-related diseases .

- Anti-inflammatory Properties : Studies have shown that pentadecanoic acid exhibits anti-inflammatory effects across multiple human cell systems. It has been compared favorably with eicosapentaenoic acid (EPA), demonstrating broader non-cytotoxic activities at similar concentrations .

Nutritional Studies

The unique properties of 15,15,15-trideuteriopentadecanoic acid make it useful for nutritional research:

- Dietary Intake Assessment : Its incorporation into dietary studies allows researchers to trace the metabolic pathways of odd-chain fatty acids and assess their impact on health outcomes.

- Clinical Trials : Ongoing clinical trials are evaluating the effects of pentadecanoic acid supplementation on conditions such as obesity, type 2 diabetes, and cardiovascular diseases. These trials often utilize the deuterated form to monitor metabolic changes accurately.

Metabolic Pathway Analysis

The deuterated version of pentadecanoic acid can be employed in metabolic studies:

- Isotopic Tracing : The deuterium labeling allows for precise tracking of the fatty acid's metabolism within biological systems. This method can elucidate how pentadecanoic acid influences metabolic pathways related to energy homeostasis and lipid metabolism.

- Cellular Mechanisms : Research utilizing this compound has demonstrated its interaction with key metabolic regulators such as AMPK and PPAR-α/δ. These interactions are crucial for understanding the compound's role in longevity and cellular health .

Comprehensive Data Table

Case Studies

- Longitudinal Study on Aging : A cohort study involving over 4,000 adults demonstrated that higher levels of pentadecanoic acid were associated with a lower incidence of cardiovascular disease over a 16-year follow-up period. This suggests a protective role against age-related conditions .

- Dietary Impact in Sardinia : Research conducted on populations in Sardinia revealed that individuals living in high-longevity zones had significantly higher levels of pentadecanoic acid due to their dairy-rich diet. This correlation supports the hypothesis that dietary sources of C15:0 contribute to longevity .

- Clinical Trials on Supplementation : Ongoing trials are investigating the effects of pentadecanoic acid supplementation on metabolic syndrome parameters. Preliminary results indicate improvements in inflammatory markers and lipid profiles among participants receiving the supplement compared to controls .

Wirkmechanismus

15,15,15-trideuteriopentadecanoic acid exerts its effects through several molecular targets and pathways:

Activation of PPAR alpha-delta receptors: Regulates metabolism, immunity, mood, appetite, and sleep.

Activation of the AMPK pathway: Maintains cellular homeostasis and energy balance.

Inhibition of HDAC-6: Reduces cancer cell proliferation and promotes cellular health.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentadecanoic acid: The non-deuterated form, commonly found in dairy fat and some plants.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with similar anti-inflammatory properties.

Palmitic acid: A saturated fatty acid with a similar structure but different biological effects.

Uniqueness

15,15,15-trideuteriopentadecanoic acid is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Its deuterated form allows for precise quantification and tracing in metabolic studies, providing valuable insights into fatty acid metabolism and its role in health and disease .

Biologische Aktivität

15,15,15-Trideuteriopentadecanoic acid, a deuterated form of pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Overview of Pentadecanoic Acid

Pentadecanoic acid is recognized as an essential fatty acid with various health benefits. It is involved in several metabolic pathways and has been linked to improved cardiometabolic health, immune function, and longevity. The biological activity of pentadecanoic acid is attributed to its ability to activate key cellular pathways such as AMPK (AMP-activated protein kinase) and inhibit mTOR (mechanistic target of rapamycin) .

The biological activity of this compound appears to mirror that of its non-deuterated counterpart. Key mechanisms include:

- AMPK Activation : Enhances energy metabolism and promotes fat oxidation.

- mTOR Inhibition : Associated with reduced cellular growth and proliferation, which may have implications for cancer prevention.

- PPAR Activation : Modulates lipid metabolism and inflammation .

Biological Activities

Recent studies have highlighted the following biological activities of pentadecanoic acid:

Case Studies

-

Clinical Trials on Cardiometabolic Health

- A study involving participants with metabolic syndrome showed that higher circulating levels of pentadecanoic acid were associated with improved insulin sensitivity and lower triglyceride levels. Participants consuming diets rich in C15:0 demonstrated a significant reduction in markers of inflammation .

- Cancer Research

- Microbial Infection Studies

Comparative Analysis with Eicosapentaenoic Acid (EPA)

A comparative study between pentadecanoic acid and eicosapentaenoic acid (EPA) revealed that while both fatty acids share some anti-inflammatory properties, pentadecanoic acid exhibited a broader range of clinically relevant activities without cytotoxic effects observed at higher concentrations in EPA-treated systems .

Eigenschaften

IUPAC Name |

15,15,15-trideuteriopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.